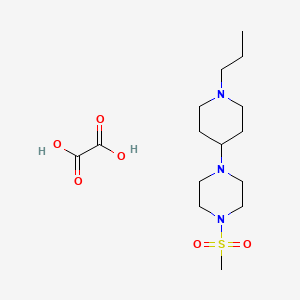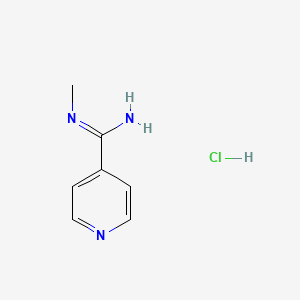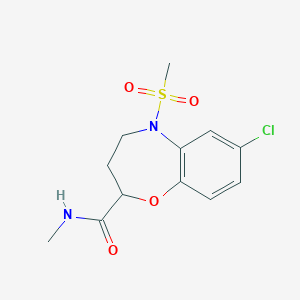
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. MP-10 is a derivative of the piperazine class of compounds and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is not fully understood, but it is thought to act as a dopamine D3 receptor antagonist. This may explain its potential use in the treatment of drug addiction, as the dopamine system is involved in the reward pathway that is disrupted in addiction. 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate may also act on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may explain its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant effects, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate for lab experiments is its relatively low toxicity compared to other compounds that have similar effects on the central nervous system. This makes it easier to work with and less hazardous for researchers. However, one of the limitations of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is that it has a relatively short half-life in the body, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate. One area of research is in the development of more potent and selective dopamine D3 receptor antagonists, which may have greater potential for the treatment of drug addiction. Another area of research is in the development of prodrugs of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate, which may have longer half-lives in the body and be more effective in certain experiments. Finally, there is potential for 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate to be used in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases, which may be an area of future research.
Métodos De Síntesis
The synthesis of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate involves the reaction of 1-propyl-4-piperidinone with methanesulfonyl chloride to form 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine. The piperazine is then reacted with oxalic acid to form the oxalate salt of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate. The synthesis of 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been studied extensively for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to have a range of effects on the central nervous system. 1-(methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate has been shown to act as a dopamine D3 receptor antagonist, which may make it useful in the treatment of drug addiction. It has also been shown to have antidepressant and anxiolytic effects, which may make it useful in the treatment of mood disorders.
Propiedades
IUPAC Name |
1-methylsulfonyl-4-(1-propylpiperidin-4-yl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2S.C2H2O4/c1-3-6-14-7-4-13(5-8-14)15-9-11-16(12-10-15)19(2,17)18;3-1(4)2(5)6/h13H,3-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPGAZEVHMVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(1-propyl-4-piperidinyl)piperazine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125420.png)
![2-ethoxy-6-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6125433.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B6125441.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}acetamide](/img/structure/B6125443.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methyl-4-phenylpiperazine](/img/structure/B6125444.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6125452.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![1-tert-butyl-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125461.png)
![1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125481.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
